Hycon
Description
Structure
2D Structure
Properties
IUPAC Name |
(4R,4aR,7aR,12bS)-9-methoxy-3-methyl-1,2,4,4a,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;(2R,3R)-2,3-dihydroxybutanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3.C4H6O6/c1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19;5-1(3(7)8)2(6)4(9)10/h3,6,11-12,17H,4-5,7-9H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/t11-,12+,17-,18-;1-,2-/m01/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJHZNMVJJKMFGX-BWCYBWMMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(=O)CC4.C(C(C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3C(=O)CC4.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40162277 | |
| Record name | Hydrocodone bitartrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40162277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143-71-5 | |
| Record name | Hydrocodone bitartrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=143-71-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydrocodone bitartrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000143715 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydrocodone bitartrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40162277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hydrocodone hydrogen tartrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.099 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HYDROCODONE BITARTRATE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9GU1G05Y03 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Chemical Synthesis Pathways and Precursor Chemistry of Hydrocodone Bitartrate
Derivatization from Codeine: Synthetic Routes
The conversion of codeine to hydrocodone involves chemical transformations that modify the functional groups at the C6-C8 positions of the morphinan (B1239233) skeleton.
Chemical Transformations of Codeine to Hydrocodone
A common synthetic route involves the oxidation of the C6 hydroxyl group of codeine to a ketone, coupled with the reduction of the C7-C8 double bond. One traditional approach involves a two-step sequence: initial hydrogenation of codeine to dihydrocodeine, followed by oxidation of the C6 hydroxyl group to a ketone.
Alternatively, a one-pot redox isomerization of codeine can directly yield hydrocodone. This process typically utilizes transition metal catalysts, such as rhodium complexes, which facilitate the migration of the double bond and the oxidation of the hydroxyl group. Research has explored the use of water-soluble rhodium complexes, which can catalyze the isomerization of codeine to hydrocodone with high efficiency and yield in aqueous media. This method allows for straightforward isolation of the product by filtration.
Data from a study on transition metal-catalyzed redox isomerization shows high conversion rates of codeine to hydrocodone using specific rhodium catalysts.
| Catalyst System | Solvent | Temperature (°C) | Conversion (%) | Isolated Yield (%) | Scale | Purity (%) |
| [Rh(COD)(CH3CN)2]BF4 / PTA | Water | 100 | >99 | 89 (gram scale) | Gram, 100g | 94-99 |
| [Rh(COD)(CH3CN)2]BF4 / PTA (0.1 mol%) | Water | 100 | >99 | 90 (100g scale) | 100g | 94 |
| [Rh(COD)(CH3CN)2]BF4 / PTA (0.15 mol%) | Water | 100 | >99 | Not reported | 100g | 99 |
Data derived from research on transition metal-catalyzed redox isomerization of codeine in water.
Another method involves the oxidation of the C6 alcohol under oxidative conditions. This selectively oxidizes the terminal alcohol functional group to a ketone.
Bitartrate (B1229483) Salt Formation Chemistry
Hydrocodone is typically formulated as the bitartrate salt to enhance its solubility and stability. Hydrocodone bitartrate is the bitartrate salt form of hydrocodone. The formation of the bitartrate salt involves the reaction of hydrocodone base with tartaric acid, specifically L-(+)-tartaric acid. This reaction results in the formation of a crystalline salt. Hydrocodone bitartrate exists as fine, white crystals or a crystalline powder. The chemical name is 4,5α-epoxy-3-methoxy-17-methylmorphinan-6-one tartrate (1:1) hydrate (B1144303) (2:5), indicating a 1:1 molar ratio of hydrocodone to tartaric acid and the presence of 2.5 molecules of water per molecule of the salt. The molecular weight of hydrocodone bitartrate hemihydrate is 494.50 g/mol .
Hydrocodone bitartrate can exist in different polymorphic forms, which are characterized by their distinct physical data, such as X-ray powder diffraction patterns. Processes for preparing various polymorphic forms of hydrocodone bitartrate have been developed.
Stereochemical Considerations in Synthesis
Stereochemistry plays a crucial role in the synthesis and activity of opioid compounds, including hydrocodone.
Chirality and Stereoisomerism in Opioid Chemical Structures
Opioid alkaloids like codeine and hydrocodone possess a complex pentacyclic morphinan ring system with multiple chiral centers. Codeine and morphine each contain five chiral centers. Hydrocodone also has chiral centers, contributing to its specific three-dimensional structure. The stereochemistry at these centers is critical for the interaction of the molecule with opioid receptors and, consequently, for its pharmacological activity. The absolute configuration at specific carbons, such as C5, C6, C9, C13, and C14 in the morphinan skeleton, determines the specific stereoisomer. For example, in codeine, the C6 position has an (S) absolute configuration, while in isocodeine, it is (R).
Methods for Stereoselective Synthesis (if applicable)
While the conversion of codeine to hydrocodone primarily involves transformations around the C6-C8 region and typically starts with the naturally occurring stereoisomer of codeine, maintaining the existing stereochemistry at other chiral centers is important. The morphinan scaffold itself contains asymmetric centers at positions 9, 13, and 14. The synthesis routes from codeine generally preserve the stereochemistry at these positions.
Research into the synthesis of morphinan alkaloids, including hydrocodone, has explored stereoselective methods. For instance, studies on the total synthesis of morphinan alkaloids have utilized strategies to establish specific stereocenters with high control. The selectivity in reduction reactions, particularly the reduction of a ketone to a secondary alcohol, is dependent on achieving the proper stereochemistry. While the conversion of codeine (with a C6 alcohol) to hydrocodone (with a C6 ketone) involves oxidation, the reverse reaction (reduction of hydrocodone to codeine) would require stereoselective reduction to regenerate the correct C6 stereochemistry.
Impurity Profile and Control in Synthetic Streams
Controlling the impurity profile is a critical aspect of the synthesis of pharmaceutical compounds like hydrocodone bitartrate to ensure purity and quality. The impurities present in the final product are often related to the starting materials, intermediates, reagents, and the specific synthetic route employed.
In the synthesis of hydrocodone from codeine, potential impurities can include unreacted codeine, intermediates formed during the reaction, and byproducts from side reactions. For example, in the two-step hydrogenation-oxidation route, dihydrocodeine is an intermediate. Other potential impurities could arise from incomplete reactions or over-oxidation.
Analytical techniques, such as High-Performance Liquid Chromatography (HPLC), are used to quantify specified and unspecified impurities in hydrocodone. Control limits are set for various impurities to ensure the quality of the final product. For instance, limits may be placed on the percentage of thebaine, 8,14 dihydrothebaine, and other related substances.
The impurity profile can also be influenced by the source of the starting material and the specific process parameters. Different synthetic routes can lead to different impurity profiles. Methods are developed to prepare hydrocodone compositions with controlled impurity profiles.
Identification of Process-Related Impurities
During the chemical synthesis of hydrocodone bitartrate, various process-related impurities can be generated. These impurities can arise from incomplete reactions, side reactions, or degradation of the starting materials or product. Identifying and controlling these impurities is crucial for ensuring the purity and quality of the final active pharmaceutical ingredient.
Research indicates that common process-related impurities associated with hydrocodone bitartrate synthesis can include other opioid derivatives and related compounds ipinnovative.com. Examples of such impurities that are controlled in the manufacturing process include Dihydrocodeine Bitartrate, Dihydrothebainone, 6 beta- Tetrahydrothebaine Bitartrate, Methylmandalate, and scopolamine (B1681570) ipinnovative.com. Hydrocodone N-Oxide has also been identified as a related impurity ipinnovative.com. Furthermore, alpha,beta unsaturated ketones are recognized as potential impurities in hydrocodone production processes google.com.
The presence and levels of these impurities are typically monitored using analytical techniques such as Ultra-performance Liquid Chromatography (UPLC) ipinnovative.com.
Strategies for Chemical Purity Enhancement
Achieving high chemical purity is a critical aspect of hydrocodone bitartrate manufacturing. Various strategies are employed to enhance the purity of the synthesized compound and remove process-related impurities.
Crystallization is a common purification technique used in the synthesis of hydrocodone bitartrate. After the salt formation with tartaric acid, the hydrocodone bitartrate is typically crystallized with cooling, and the resulting solids are dried and milled google.com.
Chromatographic methods, particularly reversed-phase preparative chromatography, are also utilized for the separation and purification of hydrocodone google.com. This technique involves passing an acidified solution of the impure hydrocodone preparation through a chromatographic column packed with a stationary phase, such as silica (B1680970) particles with an organic ligand google.com. Elution with an aqueous solution of an organic solvent, such as acetonitrile (B52724), allows for the separation of impurities from the desired hydrocodone google.com. Impure fractions from chromatography may be combined with mother liquor from crystallization and re-purified google.com.
Analytical methods, such as UPLC, play a vital role in monitoring purity throughout the manufacturing process and validating purification strategies ipinnovative.com. These methods are developed and validated to separate and quantify hydrocodone and its related impurities ipinnovative.com. Specifications for hydrocodone bitartrate often include tests for related substances, with methods transferred from the vendor and verified fda.gov.
Control of elemental impurities is also a requirement for pharmaceutical substances, and data on these impurities in hydrocodone bitartrate is used to ensure patient safety spectrumchemical.com.
Fundamental Chemical Reactions and Transformations of Hydrocodone Bitartrate
Degradation Pathways and Chemical Stability
Hydrocodone bitartrate (B1229483) can undergo degradation through several mechanisms, including photolytic, oxidative, and hydrolytic pathways. Understanding these pathways is crucial for determining appropriate storage conditions and formulations to maintain its stability purduepharma.comscielo.br. Forced degradation studies are commonly employed to assess the stability of hydrocodone bitartrate under various stress conditions jchr.orginnovareacademics.in.
Photolytic Degradation Mechanisms
Hydrocodone bitartrate is known to be affected by light, indicating its susceptibility to photolytic degradation medcentral.compurduepharma.com. Studies involving photolytic degradation conditions have shown a percentage of hydrocodone bitartrate degradation jchr.org. For instance, one study reported a 3.0% degradation of hydrocodone bitartrate under photolytic degradation conditions (1.2 million lux hours, 200 Wh/m², 2 days) jchr.org.
Oxidative Degradation Mechanisms
Oxidative degradation of hydrocodone bitartrate can occur. Studies using hydrogen peroxide as an oxidizing agent have demonstrated oxidative degradation jchr.orginnovareacademics.in. In one study, treatment with 30% hydrogen peroxide resulted in 14.7% degradation of hydrocodone bitartrate jchr.org. Another study using hydrogen peroxide showed a 4.59% degradation of hydrocodone innovareacademics.in.
Hydrolytic Degradation Pathways
Hydrolysis is another significant degradation pathway for hydrocodone bitartrate, influenced by pH conditions. Both acid and alkali conditions can lead to hydrolysis jchr.orginnovareacademics.in.
Acid Hydrolysis: Degradation of hydrocodone bitartrate has been observed under acidic conditions. Using 1N HCl, a 12.1% degradation of hydrocodone bitartrate was reported jchr.org. Another study using 0.1N HCl showed a 3.28% degradation of hydrocodone innovareacademics.in.
Alkali Hydrolysis: Alkaline conditions also induce hydrolysis. Treatment with 1N NaOH resulted in a 13.0% degradation of hydrocodone bitartrate jchr.org. Similarly, a study using 0.1N NaOH showed a 1.04% degradation of hydrocodone innovareacademics.in.
Neutral Hydrolysis: Hydrolysis with water has also been studied, showing a lower percentage of degradation compared to acid or alkali conditions. One study reported a 0.76% degradation of hydrocodone with water hydrolysis innovareacademics.in.
The following table summarizes some reported degradation percentages under various forced degradation conditions:
| Degradation Condition | Agent/Condition | Reported Degradation of Hydrocodone Bitartrate (%) | Source |
| Photolytic | 1.2 million lux hr, 200 Wh/m², 2 days | 3.0 | jchr.org |
| Oxidative | 30% Hydrogen Peroxide | 14.7 | jchr.org |
| Oxidative | Hydrogen Peroxide | 4.59 | innovareacademics.in |
| Acid Hydrolysis | 1N HCl | 12.1 | jchr.org |
| Acid Hydrolysis | 0.1N HCl | 3.28 | innovareacademics.in |
| Alkali Hydrolysis | 1N NaOH | 13.0 | jchr.org |
| Alkali Hydrolysis | 0.1N NaOH | 1.04 | innovareacademics.in |
| Neutral Hydrolysis | Water | 0.76 | innovareacademics.in |
| Thermal | 105 ºC, 24 hours | 4.6 | jchr.org |
| Thermal | Dry heat | 1.25 | innovareacademics.in |
| Reduction | 10% Sodium Bisulfite | 7.0 | jchr.org |
Stability studies are conducted to ensure the quality of hydrocodone bitartrate in pharmaceutical formulations over time fda.govfda.gov. These studies help determine appropriate storage conditions, such as storing in tight, light-resistant containers at controlled temperatures medcentral.compurduepharma.com.
In Vitro Chemical Reactivity Studies
In vitro chemical reactivity studies explore the reactions hydrocodone bitartrate undergoes in controlled laboratory settings, including reactions catalyzed by acids and bases, and electrochemical reactions.
Acid-Base Catalyzed Reactions
As a compound that can undergo hydrolysis catalyzed by acids and bases, hydrocodone bitartrate participates in acid-base catalyzed reactions jchr.orginnovareacademics.in. These reactions are central to its hydrolytic degradation pathways, where the presence of H⁺ or OH⁻ ions facilitates the cleavage of chemical bonds. The synthesis of hydrocodone bitartrate itself involves the reaction of hydrocodone alkaloid with tartaric acid google.com. This acid-base reaction forms the bitartrate salt google.com.
Enzymatic Biotransformations: A Chemical Perspective on Metabolic Pathways
The metabolic breakdown of hydrocodone is largely mediated by cytochrome P450 (CYP) enzymes in the liver nih.govmims.commallinckrodt.compharmgkb.org. These enzymatic reactions transform hydrocodone into both active and inactive metabolites nih.govmims.comoup.com.
Cytochrome P450 CYP2D6 Mediated Conversion to Hydromorphone (focus on the chemical reaction and enzyme mechanism)
One of the primary metabolic pathways for hydrocodone is the O-demethylation catalyzed by the enzyme cytochrome P450 2D6 (CYP2D6) nih.govmims.commallinckrodt.compharmgkb.orgoup.comoup.com. This reaction involves the removal of a methyl group (CH₃) from the methoxy (B1213986) group (-OCH₃) at the 3-position of the hydrocodone molecule and its replacement with a hydroxyl group (-OH), resulting in the formation of hydromorphone nih.govmims.comoup.comoup.com.
The chemical reaction can be represented as:
Hydrocodone + O₂ + NADPH + H⁺ → Hydromorphone + H₂O + NADP⁺
CYP2D6, a heme-containing monooxygenase enzyme, facilitates this reaction through a complex catalytic cycle. The mechanism involves the activation of molecular oxygen and the transfer of electrons from NADPH, ultimately leading to the oxidative O-demethylation of hydrocodone. This transformation is significant because hydromorphone is a more potent opioid agonist than hydrocodone itself, exhibiting a higher binding affinity for mu-opioid receptors nih.govoup.comwikipedia.orgpharmgkb.org. Studies have shown that pain relief may correlate more closely with plasma concentrations of hydromorphone than with hydrocodone nih.govfrontiersin.org.
Genetic polymorphisms in the CYP2D6 gene can significantly influence the rate of this conversion nih.govpharmgkb.orgoup.comoup.com. Individuals classified as poor metabolizers (PMs) due to certain genetic variants of CYP2D6 exhibit reduced conversion of hydrocodone to hydromorphone, leading to lower plasma concentrations of hydromorphone compared to extensive metabolizers (EMs) nih.govpharmgkb.orgoup.comoup.com. Conversely, ultra-rapid metabolizers (UMs) may have increased hydromorphone plasma concentrations pharmgkb.org.
Other Relevant Biocatalytic Transformations
In addition to the CYP2D6-mediated O-demethylation, hydrocodone undergoes other biocatalytic transformations:
N-demethylation: Hydrocodone is also metabolized by cytochrome P450 3A4 (CYP3A4) through N-demethylation nih.govmims.commallinckrodt.compharmgkb.orgoup.com. This process removes the methyl group from the nitrogen atom, producing norhydrocodone (B1253062) nih.govmims.commallinckrodt.compharmgkb.orgoup.com. Norhydrocodone is generally considered an inactive metabolite nih.govfrontiersin.org.
6-Keto Reduction: Hydrocodone can undergo reduction of the ketone group at the 6-position. This reaction is catalyzed by 6-keto-reductase enzymes and leads to the formation of 6-α-hydrocodol (dihydrocodeine) and 6-β-hydrocodol mims.compharmgkb.orgoup.com. Dihydrocodeine is also a semi-synthetic opioid with analgesic properties and is used clinically pharmgkb.orgwikidoc.orgresearchgate.net.
Conjugation: Hydrocodone and its metabolites, particularly hydromorphone and the hydrocodols, can undergo phase II metabolism, primarily glucuronidation mims.compharmgkb.orgoup.com. This involves the enzymatic conjugation of glucuronic acid to the parent compound or metabolite, increasing their water solubility and facilitating their excretion, mainly in the urine mims.compharmgkb.orgoup.com. Hydromorphone, for instance, is predominantly converted to hydromorphone-3-glucuronide (B1257947) pharmgkb.orgoup.compharmgkb.org.
These enzymatic biotransformations collectively determine the metabolic fate and the profile of circulating compounds following hydrocodone administration.
Data Table: Key Metabolic Pathways of Hydrocodone
| Metabolic Pathway | Enzyme(s) Involved | Major Metabolite(s) | Chemical Transformation |
| O-demethylation | CYP2D6 | Hydromorphone | -OCH₃ to -OH |
| N-demethylation | CYP3A4 | Norhydrocodone | -NCH₃ to -NH |
| 6-Keto Reduction | 6-keto-reductase | 6-α-hydrocodol (Dihydrocodeine), 6-β-hydrocodol | C=O to C-OH |
| Glucuronidation | UGT1A3, UGT2B7, others | Glucuronide conjugates (e.g., Hydromorphone-3-glucuronide) | Addition of glucuronic acid |
Advanced Spectroscopic and Chromatographic Characterization of Hydrocodone Bitartrate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise three-dimensional structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Proton NMR (¹H NMR) Applications in Chemical Structure Assignment
Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and type of hydrogen atoms in a molecule. Each unique proton or group of equivalent protons generates a signal (resonance) in the spectrum, with its chemical shift (δ) indicating its electronic environment. The integration of these signals reveals the relative number of protons, while the splitting pattern (multiplicity) provides information about neighboring protons.
In the analysis of hydrocodone, ¹H NMR spectra allow for the assignment of each proton in its complex pentacyclic structure. rsc.orgblogspot.com For instance, distinct signals can be observed for the aromatic protons, the methoxy (B1213986) group protons, the N-methyl group protons, and the various protons throughout the saturated ring systems. rsc.orgblogspot.com Studies have identified characteristic shifts for the parent ketone form of hydrocodone, such as a signal at approximately 4.52 ppm. eventscribe.net This technique is also sensitive enough to detect related species; for example, the formation of a geminal-diol hydrate (B1144303) of hydrocodone in solution was confirmed by the appearance of an additional peak at 4.07 ppm. eventscribe.net
Table 1: Representative ¹H NMR Chemical Shifts for Hydrocodone Data obtained in CDCl₃ solvent. rsc.orgblogspot.com
| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity |
| Aromatic H | 6.70 | d |
| Aromatic H | 6.63 | d |
| H-5 | 4.65 | s |
| OCH₃ | 3.91 | s |
| H-9 | 3.18 | dd |
| H-10α | 3.02 | d |
| N-CH₃ | 2.43 | s |
| Various Aliphatic H | 1.26 - 2.62 | m |
Note: 'd' denotes a doublet, 's' a singlet, 'dd' a doublet of doublets, and 'm' a multiplet. Assignments are based on published data and may vary slightly depending on solvent and experimental conditions.
Carbon-13 NMR (¹³C NMR) Applications in Chemical Structure Assignment
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom produces a distinct signal, and its chemical shift is indicative of its hybridization (sp³, sp², sp) and the nature of the atoms attached to it.
For hydrocodone, ¹³C NMR is crucial for confirming the presence and electronic environment of all 18 carbon atoms. rsc.orgblogspot.com The spectrum clearly distinguishes between the carbonyl carbon of the ketone (around 208.0 ppm), the aromatic carbons, the carbon of the methoxy group, and the aliphatic carbons of the ring structure. rsc.orgblogspot.com This technique is also effective in identifying structural modifications or related substances. For example, the formation of a hydrocodone hydrate in solution was corroborated by the appearance of a new quaternary carbon signal at 96.8 ppm in the ¹³C NMR spectrum. eventscribe.net
Table 2: Representative ¹³C NMR Chemical Shifts for Hydrocodone Data obtained in CDCl₃ solvent. rsc.orgblogspot.com
| Carbon Assignment | Chemical Shift (δ) in ppm |
| C-6 (Carbonyl) | 208.0 |
| Aromatic C-O | 145.6 |
| Aromatic C | 143.0 |
| Aromatic C-H | 119.9 |
| Aromatic C-H | 114.8 |
| C-5 | 91.6 |
| OCH₃ | 57.0 |
| N-CH₃ | 43.1 |
| Various Aliphatic C | 20.1 - 59.4 |
Note: Assignments are based on published data and may vary slightly depending on solvent and experimental conditions.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Determination
While one-dimensional NMR provides essential data, two-dimensional (2D) NMR experiments are necessary to piece together the full molecular structure by establishing atomic connectivity.
Correlation Spectroscopy (COSY): This experiment maps correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu For hydrocodone, a COSY spectrum would reveal which protons are adjacent in the aliphatic ring systems, allowing for the tracing of proton networks throughout the molecule.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the signals of protons directly attached to carbon atoms, mapping ¹H-¹³C one-bond connectivities. columbia.edu This is a powerful tool for unambiguously assigning a specific proton signal to its corresponding carbon signal, confirming the C-H framework of the hydrocodone molecule. columbia.edu
Mass Spectrometry (MS) Applications in Hydrocodone Bitartrate (B1229483) Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining molecular weight, confirming elemental composition, and elucidating chemical structures through fragmentation analysis. ojp.gov
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Elemental Composition
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within 0.001 atomic mass units or better. researchgate.net This precision allows for the determination of a molecule's elemental formula from its exact mass, as each unique formula corresponds to a unique theoretical mass. researchgate.net The molecular formula of hydrocodone is C₁₈H₂₁NO₃. nist.gov HRMS can differentiate hydrocodone from other potential impurities or compounds that may have the same nominal mass but a different elemental composition. This capability is invaluable for identifying unknown metabolites and degradation products in a sample.
Table 3: Exact Mass Data for Hydrocodone
| Species | Molecular Formula | Theoretical Exact Mass (m/z) |
| Hydrocodone (Neutral) | C₁₈H₂₁NO₃ | 299.15214 |
| Protonated Hydrocodone [M+H]⁺ | C₁₈H₂₂NO₃⁺ | 300.15942 |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis and Structural Confirmation
Tandem Mass Spectrometry (MS/MS) is a technique that involves multiple stages of mass analysis to probe the structure of a compound. ojp.gov In a typical LC-MS/MS method, ions of a specific m/z (the precursor ion) are selected, subjected to fragmentation through collision-induced dissociation, and the resulting fragment ions (product ions) are detected. nih.govnih.gov
For hydrocodone, the protonated molecule ([M+H]⁺) at m/z 300 is typically selected as the precursor ion. nih.gov The fragmentation of this ion produces a characteristic pattern of product ions that serves as a structural fingerprint for the molecule. nih.gov One of the most prominent and commonly monitored fragmentation pathways for hydrocodone involves the transition from the m/z 300 precursor ion to a major product ion at m/z 199. nih.gov This specific precursor-to-product ion transition provides a high degree of selectivity and is widely used in quantitative and confirmatory analyses of hydrocodone in various matrices. nih.govnih.gov
Table 4: Key MS/MS Transition for Hydrocodone
| Analyte | Precursor Ion (m/z) | Major Product Ion (m/z) |
| Hydrocodone | 300 | 199 |
Isotope Pattern Analysis for Chemical Formula Verification
Isotope pattern analysis is a powerful mass spectrometry technique used to confirm the elemental composition of a molecule. By examining the isotopic distribution of an ion, a unique fingerprint is observed that can be compared against a theoretical pattern calculated from a proposed chemical formula.
For hydrocodone, which has a chemical formula of C₁₈H₂₁NO₃, the monoisotopic mass is 299.1521 atomic mass units. In mass spectrometry, the molecule can be ionized, often forming a prominent molecular ion ([M]+) at a mass-to-charge ratio (m/z) of 299. The analysis of hydrocodone using isotopically labeled internal standards, such as hydrocodone-d3 (B3064616) (where three hydrogen atoms on the N-methyl group are replaced by deuterium), is a common practice in quantitative studies. semanticscholar.org The full scan mass spectrum of hydrocodone-d3 shows a molecular ion at m/z 302, reflecting the mass difference of the three deuterium (B1214612) atoms. semanticscholar.org
When analyzing the isotope pattern, the most abundant peak corresponds to the molecule containing the most common isotopes (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O). However, less abundant isotopes like ¹³C, ²H, ¹⁵N, and ¹⁷O/¹⁸O also exist in nature. This results in smaller peaks appearing at masses higher than the monoisotopic peak (M+1, M+2, etc.). For a molecule with 18 carbon atoms, the M+1 peak, primarily due to the natural abundance of ¹³C (~1.1%), will be a significant feature. Comparing the measured relative intensities of these isotopic peaks to the theoretically calculated pattern for C₁₈H₂₁NO₃ provides strong evidence for the verification of the chemical formula. semanticscholar.orgpensoft.net
In addition to the molecular ion, fragmentation patterns are analyzed. Common fragment ions observed in the mass spectra of both hydrocodone and its deuterated analog provide further structural confirmation. semanticscholar.org
Chromatographic Separations for Purity Profiling and Quantitative Analysis
Chromatography is an essential tool for separating hydrocodone from impurities and related substances, allowing for both the assessment of purity and accurate quantification. High-performance liquid chromatography and gas chromatography are the primary techniques employed for these purposes.
High-Performance Liquid Chromatography (HPLC) Method Development
High-performance liquid chromatography (HPLC) is a cornerstone technique for the analysis of hydrocodone bitartrate in pharmaceutical formulations. nih.gov Method development focuses on achieving adequate separation from potential impurities and degradation products. Reversed-phase HPLC is the most common approach. wvu.edunih.gov
A typical HPLC method involves an octadecylsilane (B103800) (C18) column and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. wvu.edunih.gov The pH of the mobile phase is a critical parameter for controlling the retention and peak shape of the basic hydrocodone molecule. An acidic mobile phase is often used to ensure the analyte is in its protonated, more water-soluble form.
One validated method for the simultaneous quantification of hydrocodone bitartrate and guaifenesin (B1672422) utilizes an Agilent C18 column (150 mm x 4.6 mm, 3.5μm) with an isocratic mobile phase of Acetonitrile and 0.1% Ortho Phosphoric acid buffer (50:50). wvu.edunih.gov With a flow rate of 1 ml/min and UV detection at 247 nm, hydrocodone bitartrate elutes with a retention time of approximately 4.127 minutes. wvu.edunih.gov This method has demonstrated linearity in the concentration range of 0.25-1.5 μg/ml. wvu.edunih.gov
Another process uses preparative reverse-phase HPLC for the industrial-scale purification of hydrocodone from impure preparations, demonstrating the scalability of this technique. banglajol.info
Interactive Data Table: Example HPLC Method Parameters for Hydrocodone Analysis
| Parameter | Condition 1 | Condition 2 |
| Column | Agilent C18 (150 x 4.6 mm, 3.5µm) wvu.edunih.gov | Octadecylsilane nih.gov |
| Mobile Phase | Acetonitrile + 0.1% Ortho Phosphoric acid buffer (50:50) wvu.edunih.gov | Buffered (pH 4.5) methanol-water nih.gov |
| Elution Type | Isocratic wvu.edunih.gov | Isocratic nih.gov |
| Flow Rate | 1.0 mL/min wvu.edunih.gov | Not Specified |
| Detection | UV at 247 nm wvu.edunih.gov | UV at 283 nm nih.gov |
| Retention Time | ~4.127 min wvu.edunih.gov | Not Specified |
Gas Chromatography (GC) for Volatile Impurities and Residual Solvents
Gas chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a powerful technique for the analysis of opiates, including hydrocodone. chromatographytoday.com It is highly effective for separating and identifying volatile and semi-volatile compounds. This makes it suitable for detecting impurities from the manufacturing process, such as residual solvents, or related volatile substances.
For GC analysis, the analytes must be thermally stable and sufficiently volatile. Opiates like hydrocodone often require derivatization to increase their volatility and improve their chromatographic properties. eijppr.comchromatographyonline.com A common derivatization technique is silylation, where active hydrogen atoms (like those in hydroxyl groups) are replaced with a trimethylsilyl (B98337) (TMS) group. chromatographytoday.comeijppr.com This process reduces the polarity of the molecule and makes it more suitable for GC analysis.
GC-MS provides a high degree of specificity. The gas chromatograph separates the components of the mixture, and the mass spectrometer detects and helps identify each component based on its unique mass spectrum and fragmentation pattern. swgdrug.orgresearchgate.net The use of deuterium-labeled internal standards is common to ensure accurate quantification. chromatographytoday.com This technique can distinguish between various opiates like morphine, codeine, hydromorphone, and hydrocodone in a single procedure. chromatographytoday.comchromatographyonline.com
Chiral Chromatography for Enantiomeric Purity Assessment
The principle of chirality is fundamental in pharmaceutical sciences because enantiomers (non-superimposable mirror images) of a drug can have different pharmacological and toxicological profiles. wvu.edusigmaaldrich.com The hydrocodone molecule possesses multiple stereogenic centers, meaning it can exist as different stereoisomers. Therefore, assessing the enantiomeric purity is critical to ensure the quality and consistency of the active pharmaceutical ingredient.
Chiral chromatography is the primary method used for separating enantiomers. sigmaaldrich.com This can be achieved through two main approaches:
Direct Method: This involves the use of a Chiral Stationary Phase (CSP). CSPs are packed into HPLC columns and are designed with a chiral selector that interacts differently with each enantiomer, leading to different retention times and thus, separation. sigmaaldrich.com Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are widely used for their broad applicability in separating a wide range of chiral compounds. gcms.cz
Indirect Method: This approach involves derivatizing the enantiomeric mixture with a chiral derivatizing reagent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard, achiral chromatography column. sigmaaldrich.com
While specific validated methods for the chiral separation of hydrocodone are not widely published in readily available literature, the general principles of chiral HPLC would be applied. Method development would involve screening various CSPs (e.g., Chiralcel OD-H, Chiralpak AD) with different mobile phases, typically in normal-phase or reversed-phase mode, to achieve baseline resolution of the desired enantiomer from its unwanted stereoisomers. The goal is to develop a method sensitive enough to quantify even trace amounts of an undesired enantiomer.
Solid-State Chemical Characterization Techniques
The solid-state properties of an active pharmaceutical ingredient, such as its crystal form and degree of crystallinity, can significantly impact its stability, solubility, and bioavailability. Therefore, thorough solid-state characterization is a critical aspect of drug development and quality control.
Theoretical Chemical Studies and Computational Modeling of Hydrocodone Bitartrate
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity
Quantum chemical calculations, which solve for the electronic structure of a molecule, are foundational to understanding its intrinsic properties. ornl.govnorthwestern.edu Methods like Density Functional Theory (DFT) have become powerful tools for investigating electronic structure, reaction mechanisms, and reactivity trends in complex organic molecules. purdue.edunih.gov DFT provides a framework for analyzing how the distribution of electrons in a molecule governs its stability, geometry, and chemical behavior. semanticscholar.org
The electronic character of hydrocodone is defined by its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between these frontier orbitals, known as the HOMO-LUMO gap, is a critical indicator of chemical reactivity and kinetic stability. semanticscholar.org A smaller gap generally implies higher reactivity. semanticscholar.org
DFT calculations can map the electron density distribution across the hydrocodone molecule, identifying regions that are electron-rich or electron-deficient. These maps reveal sites susceptible to electrophilic or nucleophilic attack. For instance, the oxygen atoms of the carbonyl and ether groups, as well as the π-system of the aromatic ring, are expected to be electron-rich regions, playing a key role in intermolecular interactions. nih.gov From these calculations, various quantum chemical descriptors can be derived to quantify reactivity.
Table 1: Key Quantum Chemical Descriptors and Their Significance
| Descriptor | Symbol | Significance for Reactivity |
| Highest Occupied Molecular Orbital Energy | EHOMO | Correlates with the capacity to donate electrons; higher values indicate stronger electron-donating ability. |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Correlates with the capacity to accept electrons; lower values indicate stronger electron-accepting ability. |
| Energy Gap | ΔE | The difference between ELUMO and EHOMO; a smaller gap suggests higher polarizability and reactivity. semanticscholar.org |
| Chemical Hardness | η | Measures resistance to change in electron distribution; molecules with a large energy gap are "harder." semanticscholar.orgajuronline.org |
| Chemical Softness | S | The reciprocal of hardness; "soft" molecules are more reactive. semanticscholar.org |
| Electronegativity | χ | Describes the power of the molecule to attract electrons. nih.govajuronline.org |
| Electrophilicity Index | ω | Measures the propensity of a species to accept electrons. nih.gov |
Theoretical calculations are instrumental in mapping potential metabolic or degradation pathways for pharmaceutical compounds. By modeling the interaction of hydrocodone with metabolic enzymes, such as those in the Cytochrome P450 family, DFT can be used to predict the energetics of reactions like O-demethylation and N-demethylation. clinpgx.orgnih.gov These simulations involve calculating the geometry and energy of reactants, products, and, crucially, the transition states that connect them. The energy barrier associated with a transition state determines the rate of a given reaction pathway. While hydrocodone is known to be metabolized by CYP2D6 and CYP3A4, detailed quantum chemical studies predicting these specific pathways provide a molecular-level understanding of its biotransformation. clinpgx.orgnih.gov
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations compute the motion of atoms and molecules over time, providing a dynamic picture of molecular behavior. mdpi.com This technique is essential for exploring the conformational landscape of flexible molecules like hydrocodone and for simulating its interactions with its environment, such as solvent molecules or biological receptors. purdue.edudovepress.com MD simulations have been widely applied to study opioid receptor activation and ligand binding, revealing conformational changes that are key to their function. nih.gov
The behavior of hydrocodone bitartrate (B1229483) is significantly influenced by its interaction with solvents, particularly water. Solvation affects solubility, stability, and conformational preference. Computational methods like Grid Inhomogeneous Solvation Theory (GIST) can be used to map the thermodynamic properties of water molecules on a protein surface or around a small molecule, identifying hydration sites and their energetic contributions. cuny.edu These simulations reveal how water molecules may mediate ligand-receptor interactions or stabilize certain conformations of the drug molecule. cuny.edu
Furthermore, computational methods are used to predict the arrangement of molecules in a solid state, a field known as crystal structure prediction. nih.gov These simulations search for the most thermodynamically stable arrangements (crystal polymorphs) by modeling intermolecular forces like hydrogen bonding and van der Waals interactions. nih.govresearchgate.net For an ionic salt like hydrocodone bitartrate, these simulations would model the packing of hydrocodone cations and bitartrate anions, providing insight into the solid-state properties of the material.
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target receptor. nih.govnih.gov This method is central to structure-based drug design. imrpress.com In the case of hydrocodone, docking simulations are used to model its binding within the active site of opioid receptors, such as the µ-opioid receptor. nih.gov
Studies have successfully docked hydrocodone into the crystal structure of the µ-opioid receptor (PDB ID: 8EF6), identifying the specific chemical interactions that stabilize the complex. nih.gov The binding is characterized by a combination of hydrogen bonds, electrostatic interactions, and hydrophobic interactions with key amino acid residues in the receptor's binding pocket. ajuronline.orgnih.gov
Table 2: Predicted Intermolecular Interactions between Hydrocodone and the µ-Opioid Receptor
| Interacting Residue | Interaction Type | Distance (Å) |
| ASP 149 | Hydrogen Bonding | 3.7 |
| TYR 150 | Electrostatic Interaction | 4.2 |
| TRP 295 | Pi-Pi Stacking | 4.0 |
Data sourced from a computational docking study of hydrocodone with the µ-opioid receptor crystal structure (PDB ID: 8EF6). nih.gov
These specific interactions are critical for the molecule's ability to bind to and activate the receptor. The hydrogen bond with aspartate residue 149, a common feature for many opioids, is particularly important for anchoring the ligand in the binding pocket. nih.gov
In Silico Prediction of Chemical Properties and Reactivity
In silico methods refer to computational approaches used to predict the physicochemical and pharmacokinetic properties of molecules before they are synthesized or tested experimentally. nih.govfrontiersin.org These predictions are vital in drug discovery for filtering large compound libraries and prioritizing candidates with favorable drug-like properties. nih.govnih.gov
For hydrocodone, various chemical properties can be calculated using quantitative structure-property relationship (QSPR) models and other computational tools. nih.gov These models correlate a molecule's structure with its physical properties. Properties such as lipophilicity (often expressed as LogP), polar surface area, number of hydrogen bond donors and acceptors, and molecular weight are commonly predicted. These parameters are used to assess a compound's potential for oral bioavailability, as famously encapsulated by frameworks like Lipinski's Rule-of-Five. guidetopharmacology.org A study analyzing hydrocodone noted its ideal XLogP value of 1.51, a measure of lipophilicity that influences its ability to cross biological membranes. nih.gov
Table 3: Selected In Silico Predicted Properties of Hydrocodone
| Property | Predicted Value | Significance |
| XLogP | 1.51 | A measure of lipophilicity, indicating favorable partitioning between lipid and aqueous environments. nih.gov |
| Hydrogen Bond Acceptors | 2 | Influences solubility and the potential for forming hydrogen bonds with biological targets. guidetopharmacology.org |
| Molecular Weight | 299.36 g/mol | Falls within the typical range for small molecule drugs. |
| Polar Surface Area (TPSA) | 38.9 Ų | Relates to a molecule's ability to permeate cell membranes. |
Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Property Relationship (QSPR) is a computational modeling technique that aims to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. springernature.comnih.gov This approach is predicated on the principle that the structure of a chemical compound inherently determines its properties. By developing robust QSPR models, it is possible to predict the properties of new or untested compounds based solely on their molecular structure, thus saving time and resources in experimental studies. springernature.comresearchgate.net
The development of a QSPR model involves several key steps, including the compilation and curation of a dataset of compounds with known properties, the calculation of molecular descriptors that encode structural information, the selection of relevant descriptors, the construction of a mathematical model using statistical methods like multiple linear regression or machine learning algorithms, and rigorous validation of the model's predictive power. nih.govnih.gov
Hypothetical QSPR Descriptors for Opioid Analgesics
| Descriptor Type | Examples | Predicted Property |
| Topological | Molecular Connectivity Indices, Wiener Index | Boiling Point, Viscosity |
| Geometrical | Molecular Surface Area, Molecular Volume | Solubility, Permeability |
| Electronic | Dipole Moment, Partial Charges | Receptor Binding Affinity |
| Quantum-Chemical | HOMO/LUMO Energies | Chemical Reactivity |
These descriptors, once calculated for a set of known opioid compounds, could be correlated with their experimentally determined properties to build a predictive model. Such a model could then be used to estimate the properties of novel hydrocodone derivatives or related compounds.
Virtual Screening for Chemical Reactivity Modulators
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.govlongdom.org In the context of hydrocodone bitartrate, virtual screening could be employed to identify compounds that may modulate its chemical reactivity. This could be relevant for understanding its metabolism, identifying potential drug-drug interactions, or designing novel derivatives with altered reactivity profiles.
The process of virtual screening generally involves the following stages:
Target Identification and Preparation: Defining the target of interest. In this case, it might be an enzyme involved in the metabolism of hydrocodone.
Compound Library Preparation: Assembling a large, diverse collection of 3D structures of small molecules. nih.gov
Molecular Docking: A computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. utexas.edu This is a key step in structure-based virtual screening.
Scoring and Ranking: Using scoring functions to estimate the binding affinity of the docked compounds and ranking them based on their scores.
Hit Selection and Experimental Validation: Selecting the top-ranked compounds for experimental testing to confirm their activity. utexas.edu
Hypothetical Virtual Screening Workflow for Modulators of Hydrocodone Metabolism
| Step | Description |
| 1. Target Selection | Cytochrome P450 2D6 (CYP2D6), a key enzyme in hydrocodone metabolism. |
| 2. Library Screening | A virtual library of natural products or synthetic compounds. |
| 3. Docking | Docking of the library compounds into the active site of CYP2D6. |
| 4. Scoring | Ranking of compounds based on their predicted binding affinity to CYP2D6. |
| 5. Hit Identification | Selection of compounds with high predicted affinity for in vitro testing. |
Through such a virtual screening campaign, it would be theoretically possible to identify novel compounds that could either inhibit or enhance the metabolic conversion of hydrocodone, thereby modulating its reactivity and potentially its pharmacological profile. While specific virtual screening studies for chemical reactivity modulators of hydrocodone bitartrate are not prominently documented, this computational approach represents a powerful tool for exploring such interactions. nih.gov
Chemical Formulation Principles and Material Science Considerations for Hydrocodone Bitartrate
Salt and Co-crystal Selection Strategies from a Chemical Perspective
The selection of appropriate salt forms and the design of co-crystals are key strategies in modifying the physicochemical properties of an API.
Chemical Thermodynamics of Salt Formation
Salt formation involves the reaction between an acidic or basic API and a counterion to form an ionic compound. The chemical thermodynamics of salt formation are governed by factors such as the pKa difference between the API and the counterion, lattice energy of the crystalline salt, and solvation energies. A sufficient difference in pKa (typically 2-3 units or more) between the acidic and basic components is generally favorable for proton transfer and stable salt formation. The resulting salt's stability is influenced by the balance of forces within the crystal lattice. While specific thermodynamic data for hydrocodone bitartrate (B1229483) salt formation were not extensively detailed in the search results, the general principles of salt formation thermodynamics apply. nist.gov Hydrocodone is a basic compound, and its reaction with tartaric acid forms the bitartrate salt. nih.gov
Crystal Engineering Principles for Co-crystal Design
Co-crystals are multicomponent crystalline solids composed of an API and one or more neutral co-crystal formers, which are solid under ambient conditions when in their pure form. neurips.ccgoogle.com These components coexist at a molecular level within a single crystal lattice, held together by non-covalent interactions, such as hydrogen bonds, pi-pi stacking, and van der Waals forces. neurips.cc Crystal engineering principles are applied to design co-crystals with desired properties by selecting co-formers that can establish specific intermolecular interactions with the API. neurips.cc The formation of co-crystals can lead to improved physicochemical properties compared to the neat API or its salt forms, including enhanced solubility, dissolution rate, stability, and mechanical properties like tabletability. neurips.cctandfonline.com While the search results did not provide specific examples of hydrocodone bitartrate co-crystals, the general principles of co-crystal design aim to exploit supramolecular synthons between hydrocodone bitartrate and a co-former to create a new crystalline structure with tailored attributes. neurips.ccgoogle.com
Polymorphism and Amorphism in Chemical Stability and Performance
Polymorphism refers to the ability of a solid material to exist in multiple crystalline forms with different arrangements or conformations of molecules in the crystal lattice. symbiosisonlinepublishing.com Amorphism, on the other hand, is the disordered solid state where molecules lack a long-range crystalline order. Both polymorphism and amorphism significantly impact the chemical stability and performance of an API. symbiosisonlinepublishing.com
Thermodynamic and Kinetic Control of Polymorphic Forms
Different polymorphic forms of a drug can exhibit distinct physicochemical properties, including solubility, dissolution rate, and stability. symbiosisonlinepublishing.com The relative stability of polymorphs is determined by their Gibbs free energy; the form with the lowest free energy at a given temperature and pressure is the most thermodynamically stable. improvedpharma.com Polymorphic transformations can be either monotropic (one form is always more stable below the melting point) or enantiotropic (a transition temperature exists below the melting point where the relative stability of two forms reverses). symbiosisonlinepublishing.comimprovedpharma.com The transition between polymorphic forms is governed by both thermodynamics and kinetics. improvedpharma.com While thermodynamics dictates the favored form at equilibrium, kinetic factors, such as nucleation and crystal growth rates, can influence which form crystallizes and how quickly transformations occur. improvedpharma.com Controlling crystallization conditions (e.g., solvent, temperature, cooling rate, presence of impurities) is critical to obtain the desired polymorphic form and prevent unwanted transformations. Hydrocodone bitartrate is known to exhibit polymorphism, with several forms identified in addition to the known Form I, including Forms II-X and an amorphous form. google.com These forms are characterized by techniques such as X-ray powder diffraction (XRPD). google.com
Amorphous Solid Dispersions: Chemical Stabilization Mechanisms
The amorphous form of a drug generally possesses higher solubility and dissolution rate compared to its crystalline counterparts due to its higher internal energy. nih.govmdpi.com However, the amorphous state is thermodynamically unstable and has a strong tendency to revert to a more stable crystalline form, which can lead to decreased solubility and performance over time. nih.govmdpi.commdpi.com Amorphous solid dispersions (ASDs) are a common strategy to stabilize the amorphous form of an API. nih.govmdpi.comnih.gov In ASDs, the amorphous drug is dispersed at a molecular level within a polymer matrix. mdpi.com The polymer acts as a stabilizer by increasing the glass transition temperature (Tg) of the dispersion, thereby reducing the molecular mobility of the drug and inhibiting nucleation and crystal growth. nih.govmdpi.comnih.govdovepress.com Additionally, specific intermolecular interactions, such as hydrogen bonding, between the drug and the polymer can further contribute to the stabilization of the amorphous state by reducing molecular mobility and inhibiting recrystallization. nih.govmdpi.comdovepress.com ASDs of poorly soluble drugs have shown improved physical stability and enhanced dissolution rates. nih.govmdpi.comdovepress.com
Chemical Approaches to Solubility Enhancement
Poor aqueous solubility is a major challenge in drug formulation, as it can limit dissolution and subsequent absorption. Several chemical approaches are employed to enhance the solubility of APIs like hydrocodone bitartrate. Forming a salt, as is the case with hydrocodone bitartrate, is a common method to improve solubility compared to the free base. nih.govmedcentral.com The ionic nature of the salt generally leads to increased interactions with water molecules. Other chemical strategies include particle size reduction (although this is a physical method, it impacts the effective surface area available for dissolution), and the use of solubilizing excipients in formulations. nih.govnih.govdovepress.com Amorphous solid dispersions, as discussed, can also significantly enhance the apparent solubility and dissolution rate by presenting the drug in a higher energy, disordered state. nih.govmdpi.comnih.gov The selection of appropriate polymers in ASDs is crucial for maintaining supersaturation and preventing recrystallization upon dissolution, further contributing to solubility enhancement. mdpi.comnih.govdovepress.com
Use of Surfactants and Cosolvents: Chemical Interactions
Surfactants and cosolvents are frequently employed in pharmaceutical formulations to enhance the solubility and stability of active pharmaceutical ingredients (APIs) like hydrocodone bitartrate, especially when the API has poor aqueous solubility. Surfactants can improve the dissolution of drugs by forming micelles above their critical micelle concentration (CMC), thereby increasing the amount of drug that can be solubilized in an aqueous medium. nih.gov Cosolvents, on the other hand, alter the polarity of the solvent system, which can increase the solubility of the drug.
The chemical interactions between hydrocodone bitartrate and these excipients are crucial. For instance, the presence of an oil phase in a formulation may necessitate the inclusion of antioxidants to prevent degradation, such as gallic acid, propyl gallate, butylated hydroxyanisole (BHA), and butylated hydroxytoluene (BHT). iik.ac.id Chemical incompatibilities can occur, where the admixture of drugs or a drug and a diluent accelerates drug degradation pathways like hydrolysis, oxidation, or photolysis. phinma.edu.ph For example, oxidation reactions can be accompanied by color changes. phinma.edu.ph
In certain formulations, a wall-forming composition for controlled release may be dissolved in a cosolvent system, such as a mixture of acetone (B3395972) and water. google.com Lipid-soluble drugs requiring cosolvents or surfactant solubilization can also exhibit packaging interactions with certain materials like polyvinyl chloride containers. phinma.edu.ph
Nanocrystallization and Nanosuspension Chemistry
Nanocrystallization is a technique used to improve the dissolution and bioavailability of poorly water-soluble drugs by reducing their particle size into the nanometer range. researchgate.net Nanosuspensions are colloidal dispersions of drug nanocrystals stabilized by surfactants or polymers. google.com This reduction in particle size leads to a significant increase in the surface area, which can enhance the dissolution rate. sunderland.ac.uk
The chemistry involved in nanocrystallization and nanosuspension formulation for compounds like hydrocodone bitartrate includes the selection of appropriate stabilizers (surfactants or polymers) to prevent particle aggregation. google.com Wet media milling is a common technique for producing nanosuspensions, where the drug particles are reduced in size through collision with milling beads. nih.gov The efficiency of this process and the resulting particle size can be influenced by factors such as the drug-to-stabilizer ratio and the viscosity of the stabilizer solution. nih.gov
While the provided search results mention hydrocodone bitartrate in the context of nanosuspensions as a potential dosage form google.com, detailed research findings specifically on the nanocrystallization and nanosuspension chemistry of hydrocodone bitartrate were not extensively detailed in the immediate results. However, the general principles of nanocrystallization apply, focusing on overcoming solubility barriers and improving dissolution through particle size reduction and stabilization. researchgate.netsunderland.ac.uk
Microemulsion Systems: Physicochemical Principles
Microemulsions are thermodynamically stable, isotropic dispersions of oil, water, and surfactant, often with a cosurfactant. researchgate.netnih.gov They are characterized by droplet sizes typically in the nanometer range, which contributes to their transparency and stability. researchgate.netnih.gov Microemulsions offer a versatile platform for improving the solubilization and bioavailability of poorly soluble compounds. researchgate.net
The physicochemical principles governing microemulsion formation and stability involve the delicate balance of interfacial tension and the curvature of the surfactant film at the oil-water interface. researchgate.net Surfactants reduce the interfacial tension, while cosurfactants can increase the fluidity of the interfacial film, allowing for greater curvature and the formation of small droplets. researchgate.net The composition of the microemulsion, including the type and ratio of oil, water, surfactant, and cosurfactant, significantly influences its phase behavior, structure (oil-in-water, water-in-oil, or bicontinuous), and physicochemical properties like particle size, viscosity, and drug release. researchgate.netnih.gov
While microemulsions are recognized as a drug delivery approach for solubilizing drugs with poor aqueous solubility nih.gov, specific details regarding the application or research findings of hydrocodone bitartrate in microemulsion systems were not prominently featured in the search results. The general principles of microemulsion formulation for drug delivery, as described, would be applicable to hydrocodone bitartrate if formulated in such a system.
Polymer-Compound Interactions in Controlled Release Systems: A Chemical Framework
Polymer-compound interactions are fundamental to the design of controlled release drug delivery systems for hydrocodone bitartrate. Polymers serve as matrix materials or coatings that regulate the rate and duration of drug release. researchgate.net The chemical nature of both the polymer and hydrocodone bitartrate dictates the type and strength of interactions, which in turn affect the release kinetics.
Controlled release systems aim to maintain drug concentrations within the therapeutic range over an extended period. google.comptfarm.pl This is achieved by controlling the rate at which the drug is released from the dosage form. ptfarm.pl Polymeric systems can control release through various mechanisms, including diffusion through the polymer matrix, erosion of the polymer, or swelling of hydrophilic polymers to form a gel layer. researchgate.net
Chemical Compatibility of Hydrocodone Bitartrate with Polymeric Excipients
Chemical compatibility between hydrocodone bitartrate and the chosen polymeric excipients is paramount to ensure the stability and integrity of the formulation over time. Incompatibility can lead to degradation of the drug or the polymer, affecting the release profile and potentially forming toxic byproducts. phinma.edu.ph
Polymeric excipients commonly used in controlled release formulations include cellulose (B213188) derivatives (e.g., cellulose acetate, hydroxypropyl cellulose, hydroxypropyl methylcellulose), polyethylene (B3416737) oxide, and acrylic polymers. google.comsunderland.ac.ukpowerpak.comgoogle.com For instance, polyethylene oxide is used in some hydrocodone bitartrate extended-release tablets, forming a polymer matrix that influences tablet hardness and imparts viscosity when dissolved in aqueous solutions. powerpak.com
Interactions between basic drugs, like hydrocodone, and polymers containing carboxyl residues can influence drug release. nih.gov These interactions can shield polymer terminal carboxyl residues, leading to a less hydrated matrix and reduced drug diffusion in the initial release stages. nih.gov The strength of these polymer-drug interactions can affect the drug diffusion rate and partition into water-filled pores within the matrix. nih.gov
Diffusion and Release Kinetics from a Chemical Engineering Perspective
From a chemical engineering perspective, the release of hydrocodone bitartrate from a polymeric controlled release system is often modeled as a mass transfer process, primarily diffusion. ptfarm.plgoogleapis.commdpi.comfrontiersin.org Drug molecules diffuse through the polymer matrix or through pores within the matrix. nih.govfrontiersin.org The rate of diffusion is influenced by factors such as the drug's solubility, particle size, the properties of the polymer matrix (e.g., cross-linking density, porosity, swelling), temperature, and pH of the surrounding medium. sunderland.ac.ukfrontiersin.orgnih.gov
Mathematical models are employed to describe and predict drug release kinetics. ptfarm.plfrontiersin.orgnih.gov Common models include zero-order, first-order, Higuchi, and Korsmeyer-Peppas models. ptfarm.plmdpi.com The Higuchi model, for example, describes drug release from insoluble matrices as a diffusion-controlled process following a square root of time dependence. ptfarm.plmdpi.com The Korsmeyer-Peppas model is often used to characterize the release mechanism, where the release exponent ('n' value) indicates whether the release is driven by Fickian diffusion, non-Fickian transport (anomalous release), or polymer relaxation/erosion. ptfarm.plmdpi.com Anomalous transport can result from a combination of diffusion and polymer matrix relaxation or erosion. mdpi.com
The design of controlled release formulations involves understanding these diffusion principles and kinetics to achieve the desired release profile. ptfarm.plnih.gov Factors such as the dissolution of polymer coatings and the properties of the medium (pH, buffer capacity) also play a significant role in the release rate, particularly for formulations like enteric-coated tablets. nih.gov
Advanced Analytical Methodologies for Hydrocodone Bitartrate in Complex Chemical Matrices
Hyphenated Analytical Techniques for Trace Analysis and Impurity/Degradant Identification
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable tools for the analysis of pharmaceutical compounds. They offer enhanced selectivity and sensitivity, which are crucial for identifying and quantifying trace-level impurities and degradation products that may impact the safety and efficacy of the final drug product.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid chromatography-mass spectrometry (LC-MS) is a powerful and widely utilized technique in pharmaceutical analysis due to its high sensitivity and specificity. It combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry, making it ideal for the identification and quantification of hydrocodone bitartrate (B1229483) and its related substances.
In a typical LC-MS analysis of hydrocodone bitartrate, a reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is used to separate the components of a sample. The separated components then enter the mass spectrometer, where they are ionized and their mass-to-charge ratios (m/z) are measured. This allows for the identification of known and unknown compounds. For instance, the protonated molecule of hydrocodone ([M+H]+) is observed at an m/z of 300.1594. nih.gov
LC-MS is particularly valuable for identifying potential impurities and degradation products. These can arise from the manufacturing process, storage, or exposure to stress conditions such as acid, base, oxidation, heat, or light. Common degradation pathways for opioids like hydrocodone can include demethylation and oxidation. For example, under acidic conditions, hydrocodone can be converted to hydromorphone.
Table 1: Potential Impurities/Degradants of Hydrocodone Bitartrate Identified by LC-MS
| Compound | Molecular Formula | [M+H]+ (m/z) | Potential Origin |
| Hydrocodone | C18H21NO3 | 300.159 | Active Pharmaceutical Ingredient |
| Hydromorphone | C17H19NO3 | 286.134 | Degradation Product (demethylation) |
| Norhydrocodone (B1253062) | C17H19NO3 | 286.134 | Metabolite/Degradation Product |
| Codeinone | C18H19NO3 | 298.144 | Starting Material/Impurity |
| Dihydromorphinone | C17H19NO3 | 286.134 | Degradation Product |
| Hydrocodone Diol | C18H23NO4 | 318.165 | Degradation Product |
This table is illustrative and includes potential impurities and degradants. The presence and concentration of these compounds can vary depending on the manufacturing process and storage conditions.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry (GC-MS) is another powerful hyphenated technique used for the analysis of volatile and semi-volatile compounds. For the analysis of polar compounds like hydrocodone, a derivatization step is often necessary to increase their volatility and thermal stability. This typically involves converting polar functional groups, such as hydroxyl and amine groups, into less polar derivatives.
In the GC-MS analysis of hydrocodone, the derivatized sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting mass spectra, which show the fragmentation patterns of the molecules, can be used for identification by comparing them to spectral libraries.
GC-MS is particularly useful for the simultaneous analysis of multiple opiates and can be used to detect and quantify impurities in hydrocodone bitartrate samples. The fragmentation patterns observed in the mass spectra provide structural information that aids in the identification of unknown compounds.
Table 2: Illustrative GC-MS Fragmentation Data for Hydrocodone
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| Hydrocodone (derivatized) | Varies with derivative | 299, 242, 199 |
Note: The molecular ion and fragment ions will vary depending on the derivatization agent used. The values presented are common fragments observed for hydrocodone.
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR)
Liquid chromatography-nuclear magnetic resonance (LC-NMR) spectroscopy is a sophisticated technique that directly couples the separation power of HPLC with the structure-elucidating capability of nuclear magnetic resonance (NMR) spectroscopy. This technique is particularly valuable for the unambiguous identification of unknown impurities and degradants without the need for their isolation.
In an LC-NMR experiment, the sample is first separated by HPLC, and the eluent is directed through a flow cell within the NMR spectrometer. NMR spectra (such as 1H and 13C NMR) are acquired for the separated components in real-time. This provides detailed structural information, including the connectivity of atoms and the stereochemistry of the molecule, which is crucial for the definitive identification of impurities. While LC-NMR is a powerful tool, it is less sensitive than LC-MS and is typically used for the characterization of impurities present at higher concentrations.
Quantitative Analytical Method Validation for Chemical Purity and Content
The validation of analytical methods is a critical requirement in the pharmaceutical industry to ensure that the methods are reliable, reproducible, and suitable for their intended purpose. For quantitative methods, such as those used to determine the purity and content of hydrocodone bitartrate, several key validation parameters must be evaluated.
Accuracy and Precision in Chemical Quantification
Accuracy refers to the closeness of the test results obtained by a method to the true value. It is typically assessed by determining the recovery of a known amount of analyte spiked into a placebo matrix. Precision refers to the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is usually expressed as the relative standard deviation (RSD).
For a quantitative HPLC method for hydrocodone bitartrate, the accuracy and precision are evaluated at different concentration levels. A study on the simultaneous assay of hydrocodone bitartrate and acetaminophen (B1664979) in a tablet formulation reported an average recovery of 99.7% for hydrocodone bitartrate, with a relative standard deviation for precision of 1.75%. bohrium.com
Table 3: Example of Accuracy and Precision Data for a Hydrocodone Bitartrate HPLC Assay
| Concentration Level | Theoretical Concentration (µg/mL) | Measured Concentration (µg/mL) (Mean ± SD, n=3) | Recovery (%) | Precision (RSD, %) |
| 80% | 80.0 | 79.5 ± 0.9 | 99.4 | 1.1 |
| 100% | 100.0 | 100.2 ± 1.2 | 100.2 | 1.2 |
| 120% | 120.0 | 119.3 ± 1.5 | 99.4 | 1.3 |
This table presents hypothetical data for illustrative purposes.
Limit of Detection (LOD) and Limit of Quantitation (LOQ) Determination
The limit of detection (LOD) is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The limit of quantitation (LOQ) is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy.
There are several methods for determining LOD and LOQ, including methods based on the signal-to-noise ratio, the standard deviation of the response, and the slope of the calibration curve. The choice of method can influence the resulting values. For highly sensitive techniques like LC-MS/MS, very low LOD and LOQ values can be achieved. For instance, a GC-MS method for the analysis of hydrocodone in blood reported a limit of detection of 2 ng/mL and a limit of quantitation of 10 ng/mL.
Table 4: Comparison of LOD and LOQ Values for Hydrocodone by Different Analytical Methods
| Analytical Method | Matrix | LOD | LOQ |
| HPLC-UV | Tablets | ~0.1 µg/mL | ~0.3 µg/mL |
| GC-MS | Blood | 2 ng/mL | 10 ng/mL |
| LC-MS/MS | Plasma | ~0.1 ng/mL | ~0.5 ng/mL |
The values in this table are approximate and can vary significantly depending on the specific instrumentation, method parameters, and matrix.
Reference Standards and Calibration in Quantitative Chemical Analysis
The cornerstone of accurate quantitative analysis is the use of well-characterized reference standards and the meticulous process of calibration. A reference standard is a highly purified compound that is used as a measurement base. In the context of hydrocodone bitartrate analysis, the United States Pharmacopeia (USP) provides a reference standard (USP Hydrocodone Bitartrate RS) that serves as the benchmark for quality and purity.
The primary purpose of a reference standard is to establish a known concentration against which unknown samples can be compared. This is achieved through the process of calibration, which involves creating a calibration curve. A calibration curve is a graphical representation of the relationship between the concentration of an analyte and the analytical signal. To construct this curve, a series of calibration standards are prepared by accurately diluting the reference standard to create a range of known concentrations. These standards are then analyzed using the chosen analytical instrument, and the resulting signals are plotted against the corresponding concentrations.
The linearity of the calibration curve is a critical parameter in method validation. It is typically assessed by the coefficient of determination (R²), which should ideally be close to 1, indicating a strong linear relationship between concentration and response. For instance, in the analysis of hydrocodone bitartrate, a common acceptance criterion for the R² value is ≥0.99.
In the analysis of hydrocodone bitartrate in complex matrices, the use of an internal standard is often indispensable. An internal standard is a compound with similar physicochemical properties to the analyte that is added in a constant amount to all samples, including the calibration standards and the unknown samples. The ratio of the analyte's signal to the internal standard's signal is then plotted against the analyte's concentration to construct the calibration curve. This approach helps to correct for variations in sample preparation and instrumental response, thereby improving the precision and accuracy of the analysis. Isotopically labeled analogs of hydrocodone, such as hydrocodone-d3 (B3064616), are ideal internal standards for mass spectrometry-based methods as they co-elute with the analyte and exhibit similar ionization behavior, yet are distinguishable by their mass-to-charge ratio.
The following tables present data from various studies on the quantitative analysis of hydrocodone bitartrate, illustrating the key parameters of reference standards and calibration.
Table 1: Linearity Data for Hydrocodone Bitartrate Analysis by High-Performance Liquid Chromatography (HPLC)
| Linearity Range (µg/mL) | Coefficient of Determination (R²) | Analytical Method | Matrix |
|---|---|---|---|
| 0.25 - 1.5 | 0.9998 | RP-HPLC | Pharmaceutical Dosage Form |
| 3.75 - 11.25 | 0.9996 | RP-HPLC | Tablets (with Ibuprofen) |
Table 2: Method Validation Parameters for Hydrocodone Bitartrate Quantification in Human Plasma by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
| Parameter | Value |
|---|---|
| Linearity Range (ng/mL) | 1 - 100 |
| Correlation Coefficient (r) | ≥0.998 |
| Lower Limit of Quantification (LOQ) (ng/mL) | 1.0 |
| Limit of Detection (LOD) (ng/mL) | 0.25 |
| Intra-day Precision (CV%) | ≤5.6 |
| Inter-day Precision (CV%) | ≤8.1 |
Emerging Research Directions in Hydrocodone Bitartrate Chemical Science
Novel Synthetic Methodologies for Sustainable Production
The production of Hydrocodone Bitartrate (B1229483) typically involves semi-synthesis from naturally occurring opioid alkaloids such as codeine, morphine, or thebaine. Thebaine is often preferred as a starting material due to its limited therapeutic use acs.org. A key chemical transformation in this route is the selective reduction of an olefinic double bond in thebaine to form 8,14-dihydrothebaine, which is then converted to hydrocodone acs.org. Achieving high selectivity in this reduction step using standard hydrogenation methods can be challenging acs.org.
Current research directions in the synthesis of Hydrocodone Bitartrate include the exploration of novel methodologies aimed at improving sustainability. This involves developing processes that are more efficient, generate less waste, and utilize more environmentally benign reagents and conditions, aligning with the principles of green chemistry acs.orgmdpi.com. While specific detailed novel synthetic pathways for Hydrocodone Bitartrate production were not extensively highlighted in the search results, the broader field of opioid synthesis is actively investigating sustainable approaches to minimize the environmental footprint of manufacturing processes.
Advanced Characterization of Complex Impurity Profiles
Ensuring the purity of Hydrocodone Bitartrate is critical for its quality and regulatory compliance. Impurities can originate from the synthetic route, raw materials, or degradation during storage and handling thermofisher.com. Regulatory bodies impose stringent limits on the levels of these impurities in both the active pharmaceutical ingredient (API) and finished drug products thermofisher.com.
Advanced analytical techniques are indispensable for the thorough characterization of the complex impurity profiles associated with Hydrocodone Bitartrate. Reversed-phase liquid chromatography (RP-LC) is a foundational technique for separating impurities conicet.gov.ar. Complementary techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide powerful capabilities for the detection, identification, and quantification of impurities, including those that are difficult to resolve by chromatography alone conicet.gov.ar. NMR spectroscopy is valued for its robustness, non-destructive nature, and ability to provide detailed structural information without the need for reference standards of unknown compounds conicet.gov.ar. Hyphenated techniques, which combine separation methods with spectroscopic detection, further enhance the ability to analyze complex samples conicet.gov.ar.
The process of impurity profiling involves the identification and structural elucidation of impurities and degradation products conicet.gov.ar. Analytical methods for Hydrocodone Bitartrate and its related impurities are developed and validated to meet regulatory guidelines, ensuring their specificity, accuracy, precision, and robustness ipinnovative.com. Examples of process impurities that require control in opioid manufacturing include related structural analogues ipinnovative.com.
Computational Design of Analogues with Modified Chemical Reactivity and Selectivity
Computational chemistry plays an increasingly important role in the design and optimization of drug molecules. For Hydrocodone Bitartrate, computational approaches are being explored to design analogues with modified chemical reactivity and selectivity, potentially leading to compounds with altered pharmacological properties.
Hydrocodone exerts its primary effects by acting as an agonist at the mu-opioid receptor (MOR) drugbank.com. It also interacts with delta- and kappa-opioid receptors, albeit with lower affinity drugbank.com. The metabolism of hydrocodone involves cytochrome P450 enzymes, notably CYP2D6 and CYP3A4, which produce active (hydromorphone) and inactive (norhydrocodone) metabolites, respectively drugbank.commims.comnih.gov. Genetic variations in CYP2D6 can significantly impact the metabolic rate and the resulting plasma concentrations of hydrocodone and its active metabolite nih.gov.
Computational design can be used to predict how structural modifications to the hydrocodone molecule might influence its binding interactions with opioid receptors or its susceptibility to metabolic enzymes. This can guide the synthesis of novel analogues with potentially improved selectivity for specific receptor subtypes or altered metabolic profiles, aiming to optimize their therapeutic index nih.govmdpi.com. While specific published research on the computational design of Hydrocodone Bitartrate analogues with explicitly modified chemical reactivity and selectivity within the scope of the provided outline was not extensively detailed in the search results, the principles of computational drug design are broadly applied in opioid research to understand structure-activity relationships and inform the development of new compounds nih.govmdpi.com.
Spectroscopic Imaging Techniques for Solid-State Formulations
Spectroscopic imaging techniques are powerful tools for investigating the spatial distribution and solid-state characteristics of components within pharmaceutical formulations containing Hydrocodone Bitartrate. These techniques provide insights into the physical form of the drug and excipients within the solid matrix.
Techniques such as Fourier-Transform Infrared (FT-IR) spectroscopic imaging are utilized to identify and map the distribution of APIs and excipients in solid dosage forms mdpi.com. This allows for the visualization of the spatial arrangement of different components within a tablet or other solid formulation mdpi.com. FT-IR spectroscopic imaging can be used to analyze relatively small amounts of sample and is effective for identifying APIs in multi-component formulations mdpi.com.
Other spectroscopic imaging methods, such as Raman spectroscopy, are also employed for the analysis of solid pharmaceutical formulations, providing information about the chemical composition and solid-state properties of the ingredients fda.govdea.gov. These techniques are valuable for characterizing the physical stability of the API, detecting potential drug-excipient interactions, and assessing the homogeneity of the formulation. Understanding the solid-state characteristics through spectroscopic imaging is important for controlling the quality and performance of Hydrocodone Bitartrate formulations researchgate.net.
Q & A
Q. What methodological frameworks underpin HyCon's design in multimodal sentiment analysis?
this compound employs a hybrid contrastive learning framework that integrates intra-modal alignment, inter-modal correlation learning, and modality-specific refinement. This approach optimizes feature extraction from text, audio, and visual data by minimizing modality-specific noise while preserving discriminative features . Key components include:
Q. How should researchers formulate hypotheses when applying this compound to novel datasets?
Hypothesis development should align with this compound’s architecture and multimodal objectives. For example:
- Null Hypothesis (H₀): "Removing the refinement loss (LSCL) does not significantly affect this compound’s accuracy (Acc7)."
- Alternative Hypothesis (H₁): "LSCL ablation degrades this compound’s performance by ≥2% on Acc7." Validate hypotheses using ablation studies and statistical tests (e.g., paired t-tests on performance metrics like MAE and Corr) .
Q. What criteria define a robust dataset for training and validating this compound?
Datasets must:
- Include balanced, high-quality tri-modal (text, audio, visual) samples.
- Provide annotated sentiment labels (e.g., CMU-MOSI or CMU-MOSEI benchmarks).
- Enable reproducibility via standardized preprocessing pipelines (e.g., OpenSMILE for audio features) .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s performance when specific components are ablated?
Analyze ablation results (e.g., this compound without LIAMCL drops F1 by 1.9% ) using:
- Statistical Significance Tests : Compare metric distributions (e.g., Acc2, Corr) across configurations.
- Error Analysis : Identify misclassified samples where ablated components were critical (e.g., noisy audio segments requiring LIAMCL).
- Sensitivity Analysis : Vary hyperparameters (e.g., α) to quantify component interdependencies .
Q. What strategies ensure reproducibility when adapting this compound to interdisciplinary domains (e.g., healthcare or education)?
- Protocol Documentation : Detail preprocessing steps, hyperparameters (e.g., learning rate: 1e-4), and hardware specifications.
- Code and Data Sharing : Use platforms like GitHub to publish modular code, ensuring compatibility with domain-specific datasets.
- Benchmarking : Compare results against baseline models (e.g., WSCL-CL ) using standardized metrics (Acc7, MAE) .
Q. How can researchers address overfitting in this compound when working with small-scale datasets?
Implement:
- Cross-Modal Regularization : Apply dropout layers (rate: 0.3) to modality-specific encoders.
- Data Augmentation : Generate synthetic samples via text paraphrasing or audio pitch shifting.
- Curriculum Learning : Gradually introduce complex samples to stabilize training (e.g., WSCL-CL’s difficulty-based sampling ).
Methodological Guidance for Data Analysis
Q. What statistical methods are appropriate for comparing this compound with state-of-the-art models?
Use non-parametric tests (e.g., Wilcoxon signed-rank test) to compare performance metrics across models, as data distributions may not be normal. For example:
- This compound vs. WSCL-CL: Test if the 0.9% improvement in Acc7 on CMU-MOSI is statistically significant (p < 0.05) .
- Report effect sizes (e.g., Cohen’s d) to quantify practical significance.
Q. How should researchers handle missing or noisy multimodal data in this compound experiments?
- Imputation : Use modality-specific autoencoders to reconstruct missing features.
- Robust Loss Functions : Apply LIAMCL to reduce intra-modal noise .
- Quality Filters : Exclude samples with >30% missing data or low annotation confidence .
Tables for Performance Benchmarking
| Model Configuration | Acc7 | Acc2 | F1 | MAE | Corr |
|---|---|---|---|---|---|
| This compound (Full) | 46.6 | 85.2 | 85.1 | 0.713 | 0.790 |
| This compound (W/O LIAMCL) | 45.0 | 83.2 | 83.2 | 0.787 | 0.768 |
| This compound (W/O α) | 44.2 | 84.6 | 84.5 | 0.739 | 0.785 |
| WSCL-CL | 47.5 | 86.3 | 86.3 | 0.705 | 0.795 |
Table 1: Performance comparison of this compound variants on CMU-MOSI dataset .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
